![molecular formula C15H16O5 B4018323 methyl 2-[(3,4-dimethyl-2-oxo-2H-chromen-7-yl)oxy]propanoate](/img/structure/B4018323.png)
methyl 2-[(3,4-dimethyl-2-oxo-2H-chromen-7-yl)oxy]propanoate
Description
Methyl 2-[(3,4-dimethyl-2-oxo-2H-chromen-7-yl)oxy]propanoate is a chemical compound of interest due to its structural complexity and potential applications in various fields of chemistry and materials science. This compound falls into the category of chromen derivatives, known for their diverse biological activities and applications in organic synthesis.
Synthesis Analysis
The synthesis of substituted methyl 3-(3-hydroxy-4-oxo-4H-chromen-2-yl)propanoates, closely related to our compound of interest, has been developed using a multicomponent reaction approach. This method involves reacting 3-hydroxy-4H-chromen-4-one with carbonyl compounds and Meldrum’s acid, highlighting the advantages of readily accessible starting materials, mild reaction conditions, atom economy, and easy workup procedures that avoid chromatographic purifications. The structures of the obtained compounds were confirmed by 1H, 13C-NMR spectroscopy, and high-resolution mass spectrometry (Komogortsev, Melekhina, & Lichitsky, 2022).
Molecular Structure Analysis
The molecular structure of compounds similar to methyl 2-[(3,4-dimethyl-2-oxo-2H-chromen-7-yl)oxy]propanoate has been explored through spectroscopic and diffractometric techniques. For instance, the crystal structure of a closely related compound, 4-hydroxy-3-[(2-oxo-2H-chromen-3-yl)-(3,4,5-trimethoxyphenyl)methyl]chromen-2-one, was determined, revealing insights into the dimer formation and intramolecular hydrogen bonding typical for this class of compounds (Manolov, Ströbele, & Meyer, 2008).
Chemical Reactions and Properties
The chemical reactivity of ethyl 2-oxo-3-(4-oxo-4Н-chromen-2-yl)propanoates with S-methylisothiosemicarbazide hydroiodide has been studied, showcasing the formation of 3-methylsulfanyl-6-[(4-oxo-4Н-chromen-2-yl)methyl]-1,2,4-triazin-5(2H)-ones under specific conditions. This reaction exemplifies the versatile reactivity and potential for generating structurally diverse derivatives from our compound of interest (Vetyugova, Nashtatik, Safrygin, & Sosnovskikh, 2018).
Physical Properties Analysis
Research on similar compounds has provided insights into the physical properties, such as crystallinity, optical characteristics, and thermal behavior, which are crucial for understanding the material aspects of methyl 2-[(3,4-dimethyl-2-oxo-2H-chromen-7-yl)oxy]propanoate derivatives. For example, the synthesis and characterization of (3-cyano-9-methyl-5-oxo-1,5-dihydro-2H-chromeno[4,3-b]pyridin-2-ylidene)propanedinitrile revealed its well-crystalline nature and potential in optoelectronic applications due to its strong visible emission and characteristic absorption peaks (Ibrahim, Farag, & El-Gohary, 2015).
properties
IUPAC Name |
methyl 2-(3,4-dimethyl-2-oxochromen-7-yl)oxypropanoate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16O5/c1-8-9(2)14(16)20-13-7-11(5-6-12(8)13)19-10(3)15(17)18-4/h5-7,10H,1-4H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QERCHOIDWCVOLX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)OC2=C1C=CC(=C2)OC(C)C(=O)OC)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.28 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
methyl 2-[(3,4-dimethyl-2-oxo-2H-chromen-7-yl)oxy]propanoate |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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